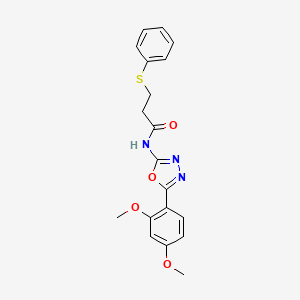

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-13-8-9-15(16(12-13)25-2)18-21-22-19(26-18)20-17(23)10-11-27-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGBSARNYLJUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, the reaction between 2,4-dimethoxybenzohydrazide and a suitable carboxylic acid or its derivative under acidic or basic conditions can yield the desired oxadiazole ring.

Introduction of the phenylthio group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol compound. For example, the reaction of a halogenated oxadiazole intermediate with thiophenol in the presence of a base can introduce the phenylthio group.

Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole-thio intermediate with a suitable amine or amide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present), leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The oxadiazole ring is known for its antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate this compound for its efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group compatibility.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural elements are:

- 1,3,4-Oxadiazole core : Common in antimicrobial and enzyme-inhibiting agents.

- 5-Position substituent : 2,4-Dimethoxyphenyl group (electron-rich due to methoxy groups).

Table 1: Substituent Comparison with Analogs

Key Observations :

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- The target compound’s molecular weight (~409 g/mol) is higher than 8d (354 g/mol) but lower than 8h (415 g/mol), suggesting intermediate solubility and diffusion characteristics.

- Methoxyphenyl groups typically show distinct NMR signals (e.g., δ 3.80–3.95 for OCH3), differentiating the target from analogs with methyl or nitro substituents .

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and a phenylthio group. The molecular formula is , with a molecular weight of approximately 300.32 g/mol. Its structural components suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄O₃ |

| Molecular Weight | 300.32 g/mol |

| CAS Number | [Not available] |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the phenylthio group. A common method includes:

- Formation of Oxadiazole : Reacting hydrazides with carboxylic acid derivatives under acidic conditions.

- Thioether Formation : Introducing the phenylthio moiety through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 0.016 μg/mL.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized to interact with enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolism or cell signaling.

- Receptor Modulation : Interaction with specific receptors that regulate cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar oxadiazole compounds:

- Antimicrobial Activity : A study on oxadiazole derivatives showed promising results against resistant bacterial strains .

- Anticancer Properties : Research indicated that oxadiazole compounds could inhibit cancer cell lines through apoptosis induction .

- Mechanistic Insights : Investigations into the mechanism of action revealed potential pathways involving oxidative stress and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.